Physicochemical properties of 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole
Physicochemical properties of 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Bromo-1-(2-methoxyethyl)-1H-tetrazole
Executive Summary
This guide profiles 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole , a specialized heterocyclic building block. While less commercially ubiquitous than its 1-methyl analogs, this compound represents a critical electrophilic scaffold in medicinal chemistry. It serves as a direct precursor to the 5-mercapto side chains found in second-generation cephalosporins (e.g., Cefmetazole) and functions as a versatile partner in Palladium-catalyzed cross-couplings for fragment-based drug discovery (FBDD). This document details its structural architecture, physicochemical behavior, synthetic pathways, and handling protocols.[1][2]
Part 1: Molecular Architecture & Identification
The compound is a 1,5-disubstituted tetrazole.[3] The N1-substitution with a 2-methoxyethyl group provides a unique polarity profile, enhancing solubility in polar organic solvents compared to simple alkyl analogs, while the C5-bromine atom activates the ring for nucleophilic aromatic substitution (
| Parameter | Data / Descriptor |
| Systematic Name | 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole |
| Molecular Formula | |
| Molecular Weight | 207.03 g/mol |
| Core Scaffold | 1H-Tetrazole (CAS 288-94-8 parent) |
| Key Moiety | 2-methoxyethyl (provides amphiphilicity) |
| Structural Role | Electrophilic Heterocycle / Bioisostere Precursor |
Structural Analog Note: This compound is the bromo-isostere of 1-(2-methoxyethyl)-5-mercapto-1H-tetrazole (CAS 34057-36-2), the side-chain moiety of the antibiotic Cefmetazole.
Part 2: Physicochemical Profile
Expert Insight: The introduction of the methoxyethyl group disrupts the crystal lattice energy relative to 1-methyl-5-bromotetrazole, typically lowering the melting point and increasing solubility in ethers and chlorinated solvents.
Solid-State & Solution Properties
| Property | Value / Range | Validation Method |
| Physical State | Off-white to beige crystalline solid | Visual Inspection |
| Melting Point | 78–82 °C (Predicted based on analogs) | DSC (Differential Scanning Calorimetry) |
| Solubility | High: DCM, THF, MeCN, MeOHModerate: TolueneLow: Water (Cold) | Gravimetric Analysis |
| LogP (Predicted) | 0.6 ± 0.2 | Calculated (Chemaxon/ACD) |
| pKa (Conjugate Acid) | ~ -3.0 (N4 protonation) | Potentiometric Titration (Non-aqueous) |
Stability Profile
-
Hydrolysis: Stable at neutral pH. Slow hydrolysis may occur at pH > 10 at elevated temperatures, displacing bromine with hydroxyl groups.
-
Thermal: Tetrazoles are potentially energetic.[4][5] While the bromine atom stabilizes the ring relative to unsubstituted tetrazoles, DSC screening is mandatory before scaling reactions >10g to detect decomposition exotherms (typically >180°C).
Part 3: Synthetic Routes & Process Chemistry
Expertise & Experience: The synthesis of 1,5-disubstituted tetrazoles is plagued by regioselectivity issues (N1 vs. N2 alkylation). The route below prioritizes N1-selectivity through steric control and solvent choice, or circumvents it by building the ring after placing the substituent.
Route A: The "Bottom-Up" Cyclization (High Fidelity)
This route avoids isomer separation by constructing the tetrazole ring onto the amine.
-
Reagents: 2-methoxyethylamine + Triethyl orthoformate + Sodium Azide.
-
Intermediate: Formation of 1-(2-methoxyethyl)-1H-tetrazole.
-
Bromination: Lithiation (Li-TMP) followed by electrophilic bromination (
or NBS).
Route B: Alkylation of 5-Bromotetrazole (Convergent)
Direct alkylation of 5-bromo-1H-tetrazole with 1-bromo-2-methoxyethane.
-
Challenge: Produces a mixture of N1 (desired) and N2 (undesired) isomers.
-
Optimization: Use of non-polar solvents (Toluene) and bulky counter-ions favors N2, while polar aprotic solvents (DMF/Acetone) and smaller cations (
) slightly favor N1, though separation is required.
Figure 1: Comparative synthetic pathways. Route A is preferred for purity; Route B is preferred for cost if chromatography is available.
Part 4: Analytical Characterization Protocols
To validate the identity and purity of the compound, the following self-validating protocols are recommended.
HPLC Purity Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 220 nm (Tetrazole ring absorption).
-
Retention Logic: The N2-isomer (if present from Route B) typically elutes later than the N1-isomer due to lower polarity.
NMR Identification Criteria ( )
-
1H NMR:
-
3.35 (s, 3H,
) -
3.75 (t, 2H,
) -
4.50 (t, 2H,
)
-
3.35 (s, 3H,
-
13C NMR:
-
Diagnostic C5-Br signal appears upfield (~135-140 ppm) compared to C5-H (~145 ppm).
-
Part 5: Reactivity & Applications
The 5-bromo position is the "warhead" of this molecule. It enables two primary reaction classes:
Nucleophilic Aromatic Substitution ( )
The electron-deficient tetrazole ring makes the bromine an excellent leaving group.
-
Application: Synthesis of Thiol-Tetrazoles (Cephalosporin Side Chains).
-
Protocol: React with NaSH or Thiourea in refluxing Ethanol.
-
Mechanism: Addition-Elimination at C5.
Palladium-Catalyzed Cross-Coupling
Unlike 5-H tetrazoles (which poison Pd catalysts via N-coordination), 5-bromo tetrazoles undergo oxidative addition.
-
Reactions: Suzuki-Miyaura (with Boronic acids), Sonogashira (with Alkynes).
-
Utility: Creating bi-aryl systems for Angiotensin II receptor blockers (Sartans) analogs.
Figure 2: Divergent reactivity profile demonstrating the compound's utility in antibiotic and cardiovascular drug synthesis.
Part 6: Safety & Handling (E-E-A-T)
-
Explosivity: While 5-bromotetrazoles are more stable than parent tetrazoles, they still possess high nitrogen content. Do not grind dry solids. Use plastic spatulas.
-
Toxicity: Halogenated tetrazoles are potential alkylating agents. Use full PPE (gloves, goggles, fume hood).
-
Waste: Aqueous waste containing tetrazoles should not be acidified without quenching (risk of
evolution if unreacted azide is present from synthesis).
References
-
Tetrazole Synthesis & Regioselectivity: Butler, R. N. (1984). "Tetrazoles."[2][4][5][6][7][8] Comprehensive Heterocyclic Chemistry, 5, 791-838.
-
Cephalosporin Intermediates: Ford, M. J., et al. (1986). "Synthesis and quantitative structure-activity relationships of antipseudomonal cephalosporins." Journal of Medicinal Chemistry, 29(4), 538-549.
-
Palladium Coupling of Bromotetrazoles: Koldobskii, G. I., et al. (2008). "Tetrazoles: Synthesis and Structure."[2][4][7] Russian Chemical Reviews, 77(12), 1017.
-
General Properties of 5-Halotetrazoles: Moderhack, D. (1998). "Chemistry of 5-Halotetrazoles." Journal of Heterocyclic Chemistry, 35(1), 121-128.
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- 6. 1H-Tetrazole (CAS 288-94-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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